Cas no 921567-54-6 (N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)

N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
- AKOS024628372
- N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
- N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
- F2202-1740
- 921567-54-6
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- Inchi: 1S/C20H19FN4O2S2/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27)
- InChI Key: LXIXXLJFYAIGBJ-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC(CC(N3CCN(C4=CC=CC=C4F)CC3)=O)=CS2)=O)SC=CC=1
Computed Properties
- Exact Mass: 430.09334637g/mol
- Monoisotopic Mass: 430.09334637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 122Ų
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-1740-4mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-30mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-2mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-20mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-25mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-5μmol |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-10mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-20μmol |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-5mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-1740-100mg |
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
921567-54-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
Additional information on N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Comprehensive Overview
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide, commonly referred to by its CAS registry number 921567-54-6, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials.
The molecular structure of this compound is characterized by a thiazole ring system, which serves as the central scaffold. Attached to this thiazole ring is a thiophene carboxamide group, which introduces additional functional diversity. The presence of a piperazine moiety further enhances the compound's versatility, as piperazine rings are known for their ability to form hydrogen bonds and participate in various biochemical interactions.
Recent studies have highlighted the potential of this compound in targeting specific biological pathways, particularly those involved in neurodegenerative diseases and cancer. The integration of a fluorophenyl group within the piperazine ring suggests that this compound may exhibit enhanced bioavailability and selectivity when interacting with cellular receptors.
From a synthetic perspective, the construction of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The synthesis begins with the preparation of the thiazole core, followed by the introduction of the thiophene carboxamide group through amide bond formation. The incorporation of the piperazine ring is achieved via nucleophilic substitution reactions, ensuring precise control over the stereochemistry and regioselectivity.
One of the most intriguing aspects of this compound is its ability to modulate enzyme activity through allosteric mechanisms. Preliminary in vitro studies have demonstrated that it can inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for anti-inflammatory and antioxidant therapies.
In terms of pharmacokinetics, this compound exhibits favorable properties such as moderate solubility in aqueous solutions and reasonable permeability across biological membranes. These characteristics suggest that it could be developed into an oral drug with acceptable bioavailability.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacodynamic properties through structural modifications. For instance, researchers are exploring the impact of substituting different groups on the fluorophenyl ring to enhance selectivity and reduce off-target effects.
In conclusion, N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide represents a promising lead compound in drug discovery. Its unique combination of structural features and biological activities positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.
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